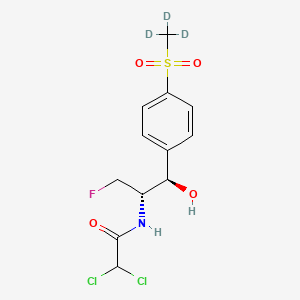

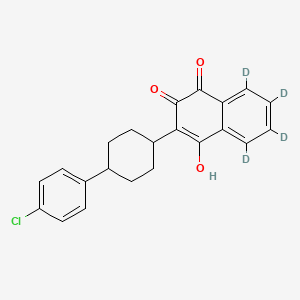

Spinosyn D 17-pseudoaglycone

描述

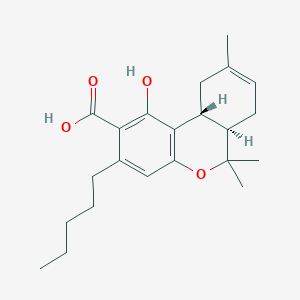

棘霉素D 17-假糖苷是一种大环内酯类化合物,由棘霉素D的选择性水解得到。棘霉素是一类由棘孢链霉菌产生的天然产物。这些化合物以其强效杀虫活性而闻名,广泛应用于农业害虫防治。

作用机制

棘霉素D 17-假糖苷通过与昆虫的烟碱型乙酰胆碱受体和γ-氨基丁酸受体结合而发挥作用。这种结合会破坏正常的突触传递,导致昆虫麻痹和死亡。 该化合物的分子靶标包括乙酰胆碱受体亚基和GABA受体亚基 .

生化分析

Biochemical Properties

Spinosyn D 17-pseudoaglycone plays a role in biochemical reactions primarily as a hydrolysis product. It interacts with various enzymes and proteins during its formation and degradation. The hydrolysis of spinosyn D to form this compound involves the selective hydrolysis of the forosamine saccharide at the 17-position . This interaction is facilitated by specific hydrolytic enzymes that target the forosamine moiety. The biochemical properties of this compound are distinct from those of spinosyn D, as it lacks the forosamine saccharide, which is essential for the potent insecticidal activity of spinosyn D .

Cellular Effects

This compound has been shown to have limited effects on various types of cells and cellular processes compared to spinosyn D. It does not exhibit significant insecticidal activity, which suggests that its impact on cell signaling pathways, gene expression, and cellular metabolism is minimal . The absence of the forosamine saccharide in this compound may influence its interaction with cellular receptors and enzymes, potentially altering its cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific hydrolytic enzymes that facilitate the removal of the forosamine saccharide from spinosyn D . This hydrolysis reaction results in the formation of this compound, which lacks the forosamine moiety. The absence of this saccharide significantly reduces the compound’s insecticidal activity, as the forosamine moiety is crucial for binding to insect nicotinic acetylcholine receptors . Therefore, this compound does not exhibit the same molecular interactions as spinosyn D.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound over time have been studied to understand its stability and degradation. This compound is relatively stable under laboratory conditions, with a stability of up to four years when stored at -20°C

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. It is known that this compound is not lethal to tobacco budworms at concentrations up to 64 ppm This suggests that the compound has a relatively low toxicity profile compared to spinosyn D

Metabolic Pathways

This compound is involved in metabolic pathways related to its formation and degradation. The hydrolysis of spinosyn D to form this compound involves specific hydrolytic enzymes that target the forosamine saccharide . The metabolic pathways of this compound are distinct from those of spinosyn D, as the absence of the forosamine saccharide alters its interaction with metabolic enzymes and cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. It is likely that the compound’s transport and distribution are influenced by its lack of the forosamine saccharide, which may affect its interaction with cellular transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound has not been well-characterized. The absence of the forosamine saccharide may influence its targeting to specific cellular compartments or organelles

准备方法

合成路线和反应条件

棘霉素D 17-假糖苷是通过在温和酸性条件下水解棘霉素D 17位的福沙胺糖而制备的。该反应涉及将棘霉素D溶解在合适的溶剂中,例如二氯甲烷,并用酸催化剂处理。 然后用盐水洗涤反应混合物,用碳酸钾干燥,并在减压下蒸发,得到所需产物 .

工业生产方法

棘霉素D 17-假糖苷的工业生产包括棘孢链霉菌的发酵,然后选择性水解福沙胺糖。 发酵过程经过优化,以最大限度地提高棘霉素D的产量,然后对其进行水解以生成17-假糖苷衍生物 .

化学反应分析

反应类型

棘霉素D 17-假糖苷会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成酮衍生物。

还原: 还原反应可以将酮衍生物转化回其原始形式。

取代: 该化合物可以发生取代反应,特别是在羟基和甲氧基处。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤代烷烃和酰氯等试剂用于取代反应。

形成的主要产物

氧化: 棘霉素D 17-假糖苷的酮衍生物。

还原: 酮衍生物的还原形式。

取代: 根据所用试剂的不同,形成各种取代衍生物。

科学研究应用

棘霉素D 17-假糖苷具有多种科学研究应用,包括:

化学: 用作研究大环内酯化学和开发新的合成方法的模型化合物。

生物学: 对其杀虫活性及其在害虫防治中的潜在用途进行了研究。

医药: 探索其潜在的治疗应用,包括抗菌和抗癌活性。

工业: 用于开发新型杀虫剂和农用化学品

相似化合物的比较

类似化合物

棘霉素A: 另一种具有类似杀虫活性的环内酯类化合物。

杀虫素: 一种具有增强杀虫活性的棘霉素半合成衍生物。

丁烯基棘霉素: 一类棘霉素类似物,在C-21位具有不同的侧链长度.

独特性

棘霉素D 17-假糖苷因其特定的结构修饰而独一无二,这些修饰导致了不同的化学和生物学特性。 其在17位的选择性水解使其与其他棘霉素化合物有所区别,并有助于其独特的杀虫活性 .

属性

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-15-hydroxy-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52O9/c1-8-20-10-9-11-28(35)18(3)30(37)27-15-25-23(26(27)16-29(36)42-20)12-17(2)22-13-21(14-24(22)25)43-34-33(40-7)32(39-6)31(38-5)19(4)41-34/h12,15,18-26,28,31-35H,8-11,13-14,16H2,1-7H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,28+,31+,32-,33-,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGPPEHRBUYMQU-QEGHUGIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301343056 | |

| Record name | A 83543D pseudoaglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-55-0 | |

| Record name | A 83543D pseudoaglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

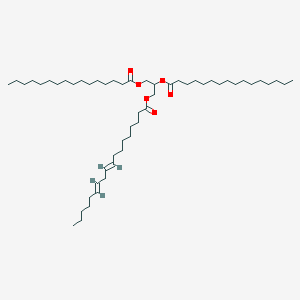

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)

![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)

![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)

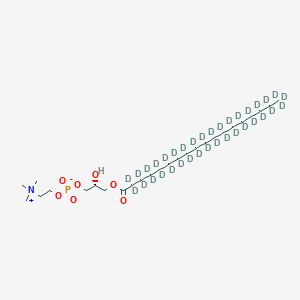

![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)